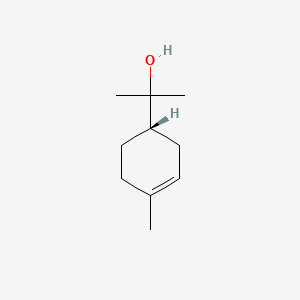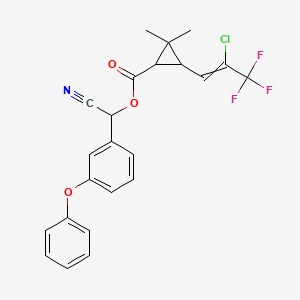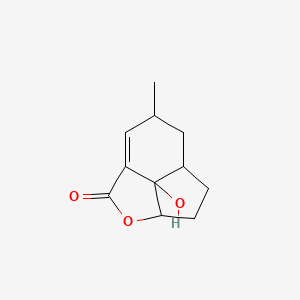
Galiellalactone
Vue d'ensemble
Description
Galiellalactone is a secondary fungal metabolite first isolated from the ascomycete Galiella rufa. This compound is notable for its unique [5,5,6]-fused tricyclic ring system and the presence of an α,β-unsaturated lactone ring, which acts as a Michael acceptor. This compound has garnered significant interest due to its diverse bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .
Applications De Recherche Scientifique
Mécanisme D'action
Galiellalactone, also known as (4R,7R,9S,11S)-11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one, is a secondary fungal metabolite . This compound has been found to exhibit various bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .
Target of Action
The primary targets of this compound are the Signal Transducer and Activator of Transcription 3 (STAT3) and Ataxin-7 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . Ataxin-7 is a new target protein that forms a covalent bond with the probe in intact cells via the Cys-129 residue .
Mode of Action
This compound acts as a Michael acceptor . It is a cysteine-reactive inhibitor that covalently binds to one or several cysteines on STAT3 . This binding blocks STAT3 from binding to DNA, thereby inhibiting its function .
Biochemical Pathways
This compound affects the ATM/ATR pathway in prostate cancer cells . It induces cell cycle arrest in the G2/M phase, caspase-dependent apoptosis, and also affects the microtubule organization and migration ability in DU145 cells .
Pharmacokinetics
The unique structural feature of this compound, along with its excellent bioactivities, suggests that it may have good bioavailability .
Result of Action
This compound significantly reduces the viability of docetaxel-resistant and patient-derived spheres . Moreover, it suppresses the viability and the ability to form colonies and spheres of CSCs isolated from DU145 cells . It also induces apoptosis in malignant hormone-refractory prostate cancer cell lines in vitro and suppresses cancer cell xenograft growth in vivo .
Action Environment
It is known that this compound was first isolated from ascomycetes galiella rufa, found in dead wood in chile . This suggests that the compound may be stable in a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
Galiellalactone is a Michael acceptor . The α,β-unsaturated lactone ring present in this compound acts as a Michael acceptor . It has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) .
Cellular Effects
This compound has been shown to have effects on various types of cells, particularly in the context of cancer. It has been used in research for castration-resistant prostate cancer
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective inhibitor of STAT3 signaling . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of galiellalactone involves several key steps, including ring-closing enyne metathesis and intramolecular Diels–Alder reactions. One approach starts with dienyne, which undergoes ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Galiellalactone undergoes various chemical reactions, including:
Intramolecular Diels–Alder Reaction: This reaction is crucial for constructing the tricyclic core structure of this compound.
Michael Addition: The α,β-unsaturated lactone ring acts as a Michael acceptor, facilitating nucleophilic addition reactions.
Common Reagents and Conditions:
Grubbs Second-Generation Catalyst: Used in ring-closing enyne metathesis.
Oxidative Cleavage Reagents: Such as periodate for diol cleavage.
Major Products: The major products formed from these reactions include intermediates that lead to the final tricyclic structure of this compound .
Comparaison Avec Des Composés Similaires
Dihydro-seco-galiellalactone: A derivative of galiellalactone with similar structural features.
Aza-ketogaliellalactams: Analogues that maintain the [5,5,6]-tricyclic scaffold but with modifications to the lactone ring.
Uniqueness: this compound’s unique tricyclic structure and its potent inhibition of STAT3 distinguish it from other similar compounds. Its ability to act as a Michael acceptor and form covalent bonds with specific protein residues enhances its bioactivity and therapeutic potential .
Propriétés
IUPAC Name |
11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIISBQQYAGDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395194 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133613-71-5 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of galiellalactone?
A1: this compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , ]
Q2: How does this compound interact with STAT3?
A2: this compound acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues on the STAT3 protein. [, ]
Q3: What are the downstream consequences of this compound binding to STAT3?
A3: Binding of this compound prevents STAT3 from binding to DNA, effectively blocking its transcriptional activity. This inhibition disrupts STAT3 signaling pathways. [, ]
Q4: What is the significance of STAT3 as a therapeutic target in cancer?
A4: STAT3 is frequently found to be constitutively active in various cancers, including prostate cancer. This constitutive activation contributes to tumor growth, drug resistance, and metastasis. [, , , , , ]
Q5: What are the observed effects of this compound on prostate cancer cells?
A5: this compound has demonstrated the ability to inhibit the proliferation of prostate cancer cells that express activated STAT3. Additionally, it can induce apoptosis in these cells. [, , , , , , ]
Q6: How does this compound affect prostate cancer stem cell-like cells?
A6: this compound has shown promising results in targeting prostate cancer stem cell-like cells, a subpopulation of cells implicated in tumor recurrence and resistance to conventional therapies. It has been shown to decrease the proportion of these cells and induce apoptosis. [, , ]
Q7: Beyond its effects on cell proliferation and apoptosis, how else does this compound impact cancer cells?
A7: Research suggests that this compound can affect microtubule organization and subsequently hinder the migration ability of prostate cancer cells. [] It may also activate the ATM/ATR-mediated DNA damage response (DDR) pathway, leading to cell cycle arrest and impacting DNA repair mechanisms. []
Q8: What is the significance of this compound's effect on the tumor microenvironment?
A8: this compound has been shown to inhibit the generation of Myeloid-Derived Suppressor Cells (MDSCs) from monocytes. MDSCs are known to contribute to immunosuppression within the tumor microenvironment, and their inhibition could enhance antitumor immunity. [, ]
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.30 g/mol. [, ]
Q10: What are the key structural features of this compound?
A10: this compound features a [, , ]-tricyclic ring system, including a lactone moiety and a double bond. [, , , ]
Q11: How do structural modifications affect the activity of this compound analogues?
A11: Research on this compound analogues has explored modifications at various positions on the molecule, particularly at C-4 and C-7. These modifications have been shown to impact the compound's activity and potency. [, , ]
Q12: Have any this compound analogues shown improved activity?
A12: Yes, analogues like SG-1709 and SG-1721 have demonstrated greater potency in inhibiting STAT3 phosphorylation compared to the parent compound. []
Q13: What strategies have been explored to improve the stability and bioavailability of this compound?
A14: Prodrug strategies have been employed to enhance the drug-like properties of this compound. Notably, GPA512, a thiol adduct prodrug, has shown promising results in in vitro and in vivo studies, exhibiting improved stability and bioavailability compared to the parent compound. [, ]
Q14: What in vitro models have been used to investigate the activity of this compound?
A15: Various in vitro models, including cell lines derived from prostate cancer and other cancer types, have been employed to study the effects of this compound. These studies have provided insights into its mechanism of action, impact on cell proliferation, apoptosis induction, and effects on signaling pathways. [, , , , , , , , , , , , ]
Q15: What in vivo models have been used to evaluate the efficacy of this compound?
A16: Preclinical studies have utilized xenograft models, particularly in mice, to assess the in vivo efficacy of this compound and its prodrugs. These studies have demonstrated the compound's ability to suppress tumor growth and metastasis. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


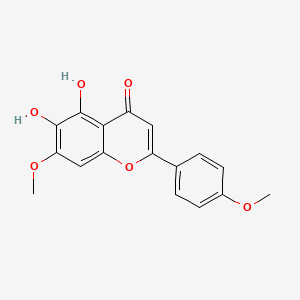
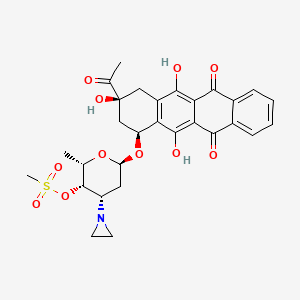

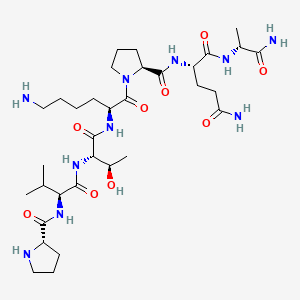

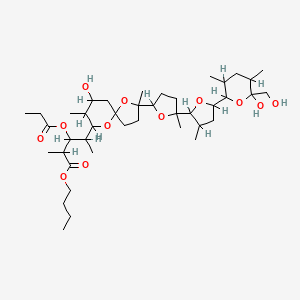

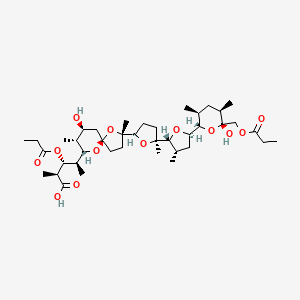

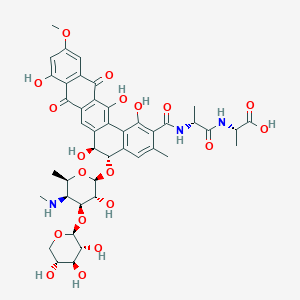

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
